molecular formula C10H10O3 B8716527 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde

6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde

Cat. No.: B8716527
M. Wt: 178.18 g/mol
InChI Key: NUZWMRNNUMXLMS-UHFFFAOYSA-N
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Description

6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely found in nature, particularly in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of salicylaldehyde with an appropriate diene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-hydroxy-3,4-dihydro-2H-chromene-7-carboxylic acid.

    Reduction: 6-hydroxy-3,4-dihydro-2H-chromene-7-methanol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde
  • 6-chloro-2-oxo-2H-chromene-4-carbaldehyde
  • 7-hydroxy-4-methyl-2-oxo-2H-chromene

Uniqueness

6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde

InChI

InChI=1S/C10H10O3/c11-6-8-5-10-7(4-9(8)12)2-1-3-13-10/h4-6,12H,1-3H2

InChI Key

NUZWMRNNUMXLMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2OC1)C=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde (30.00 g, 156 mmol) in dry methylene chloride (625 mL) under nitrogen was cooled to an internal temperature of -67°. A solution of boron tribromide (1M in methylene chloride, 67.5 mL, 67.5 mmol) was added dropwise. The cooling bath was removed and the mixture allowed to stir under nitrogen for three hours. The reaction was then quenched by the dropwise addition of methanol (75 mL) and the resulting mixture poured into saturated aqueous sodium chloride (1200 mL). The layers were separated and the organic extract washed with saturated sodium chloride (600 mL), dried (Na2SO4) and concentrated to a dark solid (31.0 g). Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethyl acetate as eluant) afforded 6-hydroxy-3,4-dihydrobenzopyran-7-carboxaldehyde (18.80 g, 67.6%), m.p. 97°-100°.
Quantity
30 g
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625 mL
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67.5 mL
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reactant
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Synthesis routes and methods II

Procedure details

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